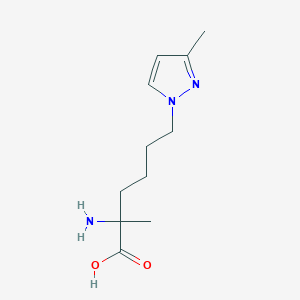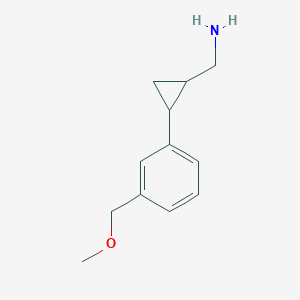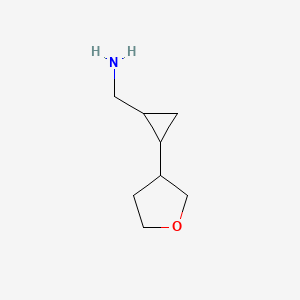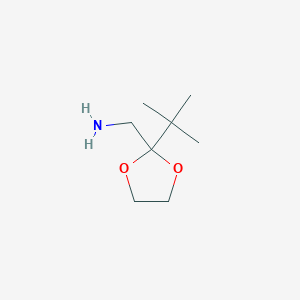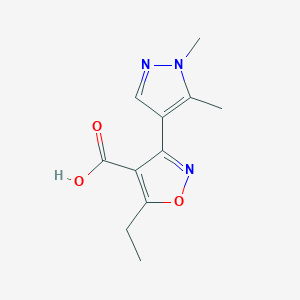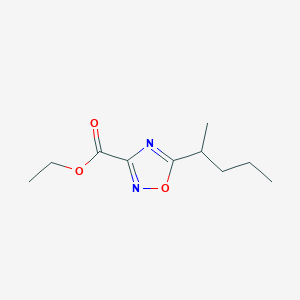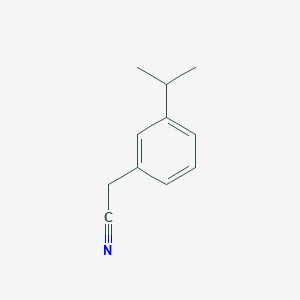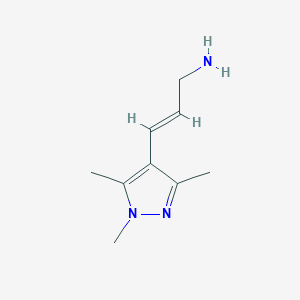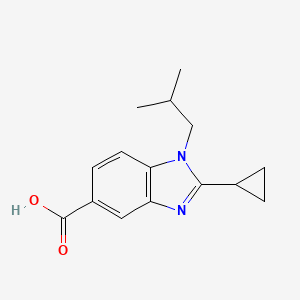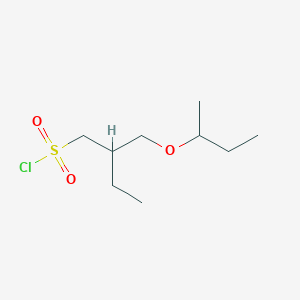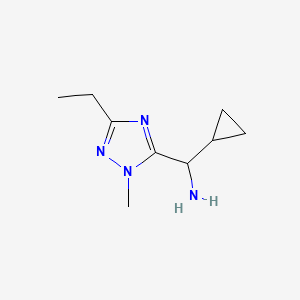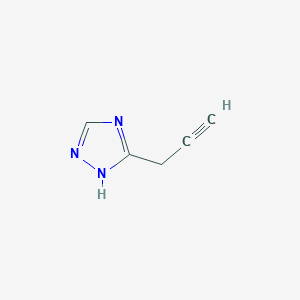
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a propynyl group. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursorsThis reaction involves the use of a terminal alkyne and an azide under copper catalysis to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propynyl group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and various nucleophiles/electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA/RNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar stability but different reactivity.
Benzimidazole: Shares some structural similarities but has different biological activities.
Imidazole: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is unique due to its propynyl substitution, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C5H5N3 |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-prop-2-ynyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H5N3/c1-2-3-5-6-4-7-8-5/h1,4H,3H2,(H,6,7,8) |
InChI Key |
KPBCSSKYEXYVFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
